

Application Notes and Protocols for 6-Dehydroprogesterone in Progesterone Deficiency Models

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Compound of Interest

Compound Name: 6-Dehydroprogesterone

Cat. No.: B195115

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Introduction:

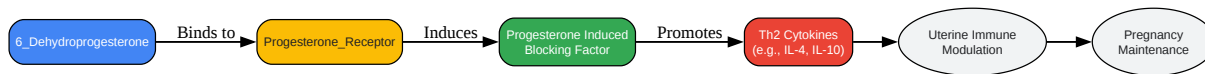
6-Dehydroprogesterone, also known as dydrogesterone, is a synthetic retro-progesterone that is structurally related to natural progesterone. It is a potent, orally active progestogen with high selectivity for the progesterone receptor. Unlike natural progesterone, it has high bioavailability and a favorable safety profile, making it a compound of significant interest for conditions associated with progesterone deficiency.^{[1][2][3]} These application notes provide detailed protocols for the use of **6-dehydroprogesterone** in established animal models of progesterone deficiency, offering a framework for investigating its therapeutic potential in reproductive and endocrine research.

Mechanism of Action

6-Dehydroprogesterone is a selective progesterone receptor (PR) agonist.^{[4][5]} It binds to the progesterone receptor, initiating a signaling cascade that mimics the effects of natural progesterone. This includes promoting the establishment and maintenance of pregnancy, regulating the menstrual cycle, and modulating the immune response at the feto-maternal interface.^{[4][6]} A key feature of **6-dehydroprogesterone** is its ability to induce a Th2-biased

immune response, which is crucial for pregnancy maintenance and may play a role in its therapeutic effects in preventing abortion.[4][6]

Signaling Pathway of 6-Dehydroprogesterone



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Caption: Signaling pathway of **6-Dehydroprogesterone**.

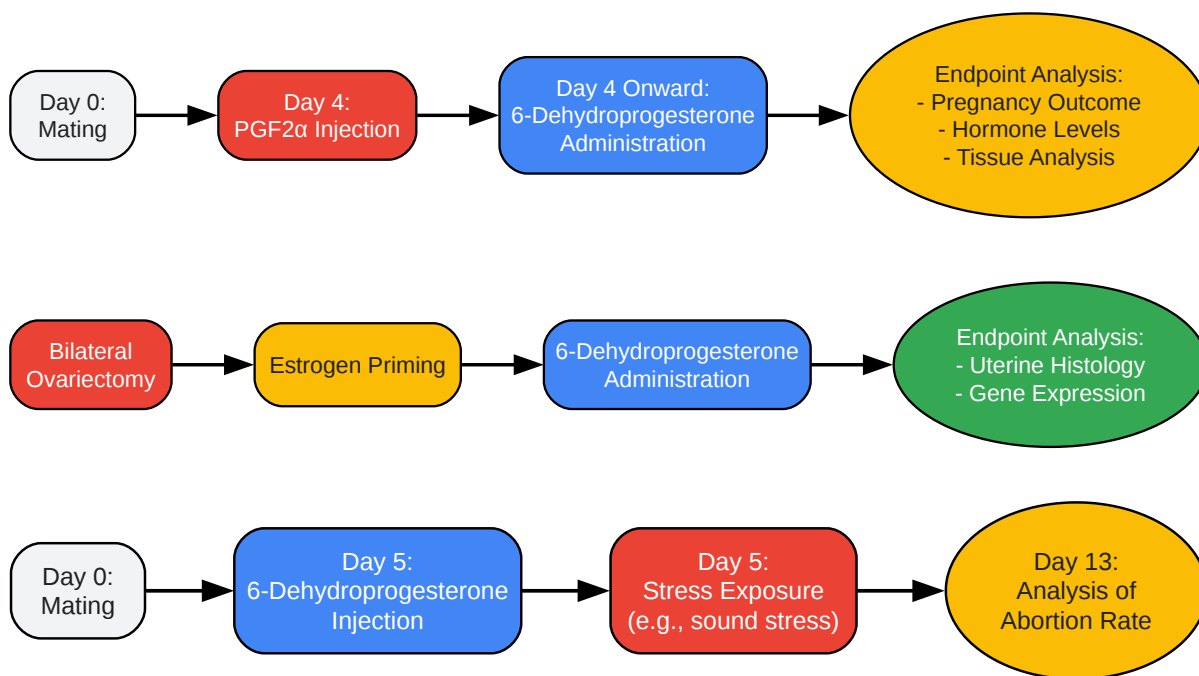
Progesterone Deficiency Models and 6-Dehydroprogesterone Application

This section outlines protocols for inducing progesterone deficiency in common laboratory animal models and the subsequent administration of **6-dehydroprogesterone** to study its effects.

Model 1: Prostaglandin F2 α (PGF2 α)-Induced Luteolysis in Rodents (Mice/Rats)

This model is used to induce a rapid decline in progesterone levels by causing the regression of the corpus luteum.

Experimental Workflow:



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- 6. Progesterone reduces depressive behavior of young ovariectomized, aged progestin receptor knockout, and aged wild type mice in the tail suspension test - PMC [pmc.ncbi.nlm.nih.gov]

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